2-(1-甲基吲哚-3-基)磺酰基-1-吗啉-4-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

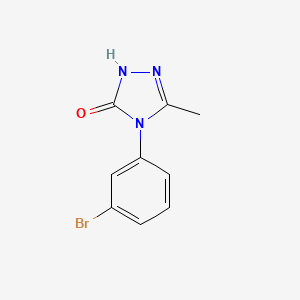

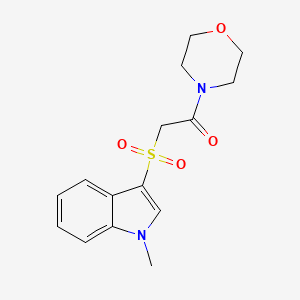

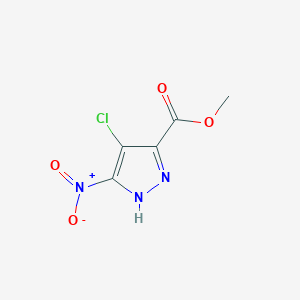

The compound "2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone" appears to be a derivative of the indole and morpholine families, which are often used in pharmaceutical chemistry for their biological activities. The indole moiety is a common core in many natural products and drugs, and its derivatives are known for a wide range of biological activities. Morpholine derivatives are also significant due to their role as chemical intermediates and their presence in various bioactive compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the preparation of 5′-O,N-protected d-nucleoside-3-phosphoramidites involved the conversion of 2-methylsulfonylethoxy dichlorophosphine into the mono-N-morpholino derivative, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share structural similarities with the target compound, has been reported. These derivatives were synthesized and identified as inhibitors of HIV-1 replication, indicating the potential pharmacological importance of such structures .

Molecular Structure Analysis

The molecular structure of "2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone" would likely include an indole ring sulfonated at the 3-position and linked to a morpholine ring through a sulfonyl-ethanone bridge. This structure is reminiscent of the compounds studied for caspase-3 inhibition, where 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-diones were synthesized and evaluated, demonstrating the importance of the sulfonyl linkage and the morpholine ring for biological activity .

Chemical Reactions Analysis

The reactivity of the sulfonyl group in similar compounds has been explored in various chemical reactions. For example, the MSE protecting group, which is structurally related to the sulfonyl group in the target compound, can be selectively and quickly removed under mild basic conditions . This indicates that the sulfonyl group in "2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone" could also be reactive under certain conditions, potentially leading to the formation of new derivatives or the removal of the protecting group if present.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-(1-Methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone" are not provided in the data, we can infer from related compounds that it would likely be a solid at room temperature, with solubility properties influenced by the polar sulfonyl group and the basic morpholine ring. The compound's stability and reactivity would be determined by the presence of the indole and morpholine moieties, as well as the sulfonyl linkage. The cytotoxicity of similar compounds has been assessed, with findings indicating no significant cytotoxicities for the tested derivatives , which could be relevant for the safety profile of the compound .

科学研究应用

抗氧化能力和反应途径

2-(1-甲基吲哚-3-基)磺酰基-1-吗啉-4-基乙酮的潜在应用可能可以从其与吲哚基化合物的结构关系中推断出,这些化合物已被广泛研究其抗氧化能力。Ilyasov等人(2020年)对ABTS/PP漂白试验的文献综述突出了抗氧化能力试验机制,其中某些抗氧化剂可以与ABTS•+等自由基阳离子形成偶合加合物,表明相关化合物的可能抗氧化途径和应用(Ilyasov et al., 2020)。

在环加成反应中的作用

吲哚基化合物的反应性,类似于2-(1-甲基吲哚-3-基)磺酰基-1-吗啉-4-基乙酮,在环加成反应中的行为已经得到审查,重点关注它们作为二烯的行为。Rossi等人(2017年)讨论了2-和3-乙烯基吲哚在[4+2]环加成反应中的应用,强调了这类反应在创造复杂分子结构方面的合成效用,这可能表明其在合成复杂分子和材料方面的潜力(Rossi等人,2017年)。

磺酰胺应用

考虑到其结构中的磺酰胺基团,有必要考虑磺酰胺在药物化学中的广泛应用。Gulcin和Taslimi(2018年)对磺酰胺抑制剂的综述突出了磺酰胺化合物在治疗细菌感染、青光眼、炎症和癌症方面的重要性,建议相关磺酰胺化合物在药物开发中的潜在研究应用(Gulcin & Taslimi, 2018)。

环境和工业应用

Husain和Husain(2007年)讨论的有机污染物的酶促修复可能指向环境应用。在氧化还原介质的存在下,酶可以降解难降解的化合物,这表明相关化合物可能在增强这类过程效率方面找到应用(Husain & Husain, 2007)。

亲电还原和离子液体

最后,Lane(2012年)审查的有机阳离子的电化学特性,特别是在离子液体中,可能表明这类化合物在开发新的电解质系统用于电池和电容器方面的效用。这表明可能研究2-(1-甲基吲哚-3-基)磺酰基-1-吗啉-4-基乙酮和相关化合物的电化学应用(Lane, 2012)。

作用机制

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors , but without specific studies on this compound, it’s hard to identify its primary targets.

Mode of Action

The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific interactions with its targets would need to be determined through experimental studies.

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound would affect. Given the broad range of activities of indole derivatives , it’s likely that multiple pathways could be affected.

属性

IUPAC Name |

2-(1-methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-16-10-14(12-4-2-3-5-13(12)16)22(19,20)11-15(18)17-6-8-21-9-7-17/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAZXNUVNFBYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2524028.png)

![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2524034.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2524043.png)